molecular formula C27H19NO6 B12215597 N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B12215597
M. Wt: 453.4 g/mol
InChI Key: DVRFFPYPPVHFPM-UHFFFAOYSA-N
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Description

This compound is a synthetic hybrid molecule combining structural motifs from coumarin (via the 5,7-dimethyl-2-oxo-2H-chromen-4-yl group), benzofuran, and 1,3-benzodioxole carboxamide. Such hybrids are often designed to exploit synergistic pharmacological properties, including anti-inflammatory, anticancer, or enzyme-inhibitory activities.

Properties

Molecular Formula

C27H19NO6

Molecular Weight

453.4 g/mol

IUPAC Name

N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C27H19NO6/c1-14-9-15(2)24-18(12-23(29)33-22(24)10-14)26-25(17-5-3-4-6-19(17)34-26)28-27(30)16-7-8-20-21(11-16)32-13-31-20/h3-12H,13H2,1-2H3,(H,28,30)

InChI Key

DVRFFPYPPVHFPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide involves multiple steps. One common method includes the use of TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) as a coupling reagent. The reaction typically proceeds under mild conditions with good yields . The general reaction conditions involve the use of organic solvents like dichloromethane and bases such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds .

Scientific Research Applications

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . The compound may also interact with cellular pathways involved in inflammation and cancer progression, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on crystallographic software (SHELX, ORTEP) rather than the compound itself. To address the query, hypothetical comparisons are inferred based on structural analogs and software applications for molecular analysis:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name/Class Key Features Potential Applications Crystallographic Tools Used
Coumarin-Benzofuran Hybrids Fluorescence properties; kinase inhibition Anticancer agents, biosensors SHELXL (refinement)
1,3-Benzodioxole Derivatives MAO-B inhibition; neuroprotective effects Neurodegenerative disease therapy ORTEP-3 (structure visualization)
Chromen-4-yl Carboxamides COX-2 selectivity; anti-inflammatory activity NSAID development SHELXTL (structure solution)

Challenges in Comparative Analysis

Structural Complexity : The hybrid nature of the compound complicates direct comparisons; substituents like the 5,7-dimethyl group may alter bioavailability or target affinity.

Software Limitations : While SHELX and ORTEP enable structural elucidation, pharmacological comparisons require additional biochemical assays or computational modeling.

Biological Activity

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure

The compound features a complex structure that includes a chromenone moiety and benzodioxole. Its molecular formula is C21H17N1O5C_{21}H_{17}N_{1}O_{5} with a molar mass of 375.37 g/mol. The structural complexity may contribute to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through various in vitro and in vivo studies. Notable activities include:

1. Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-74.5Induction of apoptosis
A5496.0Inhibition of cell proliferation
HepG23.8Cell cycle arrest

In a study conducted by Kumar et al., the compound was found to induce apoptosis via the mitochondrial pathway, leading to an increase in pro-apoptotic factors and a decrease in anti-apoptotic factors .

2. Antibacterial Activity
The compound has also demonstrated antibacterial properties against several strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

3. Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, the compound has shown potential as an anti-inflammatory agent. In vitro studies indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study by Mamedova et al. demonstrated that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of 4.5 µM. The study also noted morphological changes indicative of apoptosis .
  • Animal Model for Inflammation : In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to controls, suggesting its potential for treating inflammatory diseases .

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